3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino-
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Overview
Description
3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino- is a complex organic compound belonging to the naphthopyran family These compounds are known for their photochromic properties, which means they can change color when exposed to light
Preparation Methods
The synthesis of 3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino- typically involves a three-component cyclocoupling reaction. This reaction includes β-naphthol, propargyl alcohols, and isocyanide in the presence of zinc iodide (ZnI2) and iron(III) chloride (FeCl3) under an air atmosphere . This method is efficient and yields the desired compound with high purity.
Chemical Reactions Analysis
3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Photochromic Reactions: Under UV irradiation, the compound can convert to different isomeric forms, exhibiting color changes.
Scientific Research Applications
3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino- has several scientific research applications:
Chemistry: It is used in the study of photochromic materials, which have applications in smart windows and lenses.
Biology: The compound’s photochromic properties are explored for potential use in biological imaging and sensors.
Medicine: Research is ongoing to investigate its potential as a drug delivery system, where light can trigger the release of therapeutic agents.
Industry: It is used in the development of photochromic dyes and pigments for various industrial applications
Mechanism of Action
The mechanism of action of 3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino- involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a structural change from a closed form to an open form, resulting in a color change. This process involves the breaking and forming of chemical bonds, leading to different isomeric forms. The molecular targets and pathways involved include the electronic transition from the ground state to an excited state, followed by isomerization .
Comparison with Similar Compounds
3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino- can be compared to other naphthopyran derivatives such as:
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its strong photochromic properties and used in ophthalmic lenses.
3H-Naphtho[2,1-b]pyran-2-carbonitrile, 3-oxo-: Another derivative with similar photochromic behavior but different functional groups.
The uniqueness of 3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino- lies in its specific functional groups, which provide distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
3-iminobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-13(17)11-7-10-9-4-2-1-3-8(9)5-6-12(10)18-14(11)16/h1-7,16H,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHCIICJCYBUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327914 |
Source
|
Record name | 3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24759-88-4 |
Source
|
Record name | 3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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